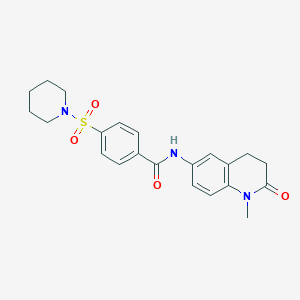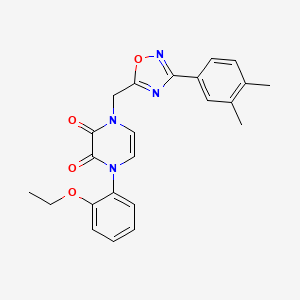![molecular formula C8H11NS B2460915 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 230301-87-8](/img/structure/B2460915.png)
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Vue d'ensemble
Description
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine (3MTP) is a heterocyclic aromatic compound with a thieno[3,2-c]pyridine core. It is a colorless compound, soluble in water, and has a molecular weight of approximately 166 g/mol. 3MTP has been studied extensively in recent years due to its potential applications in a wide range of scientific fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The exact mechanism of action of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is not well understood. However, it is believed that 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine may interact with certain proteins in the body and modulate their activity. Additionally, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine may also interact with certain enzymes and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine are not well understood. However, studies have shown that 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine may have anti-inflammatory and analgesic properties. Additionally, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine may also have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine in laboratory experiments include its low cost, ease of synthesis, and wide range of potential applications. Additionally, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is also stable and can be stored for long periods of time. However, one of the limitations of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
Given the potential applications of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, there are many possible future directions for research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, research into the synthesis of new derivatives of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine and the development of new materials based on 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is also an area of interest. Furthermore, research into the development of new therapeutic agents based on 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is also of great interest. Finally, further studies into the potential applications of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine in the fields of medicinal chemistry, drug discovery, and material science are also an area of interest.
Applications De Recherche Scientifique
3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has been studied extensively in recent years due to its potential applications in a wide range of scientific fields. For example, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has been used in medicinal chemistry as a scaffold for the development of new drugs. Additionally, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has been studied in drug discovery as a potential lead compound for the development of novel therapeutic agents. Furthermore, 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has been used in material science as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMVTSAPQEJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2460834.png)
![2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2460835.png)
![N-(4-ethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2460838.png)




![1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2460849.png)



![4-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2460854.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)